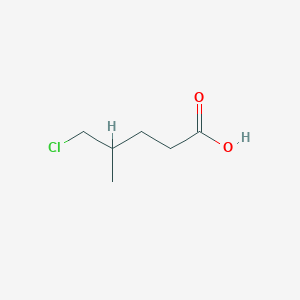
5-Chloro-4-methylpentanoic acid
Übersicht
Beschreibung
5-Chloro-4-methylpentanoic acid is a building block with the molecular formula C6H11ClO2 and a molecular weight of 150.6 . It is also known by its CAS number: 1934470-96-8 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-methylpentanoic acid can be represented by the canonical SMILES string: CC(CCC(=O)O)CCl . This indicates that the compound contains a carboxylic acid group (COOH) and a chlorine atom attached to the carbon chain .
Physical And Chemical Properties Analysis
5-Chloro-4-methylpentanoic acid has a molecular weight of 150.6 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources . Generally, these properties can be influenced by factors such as the presence of functional groups, molecular size, and the nature of the chemical bonds in the molecule .
Wissenschaftliche Forschungsanwendungen
1. Chemical Extraction and Separation
5-Chloro-4-methylpentanoic acid has been utilized in the field of chemical extraction and separation. Gawali and Shinde (1974) used a related compound, 4-methylpentan-2-ol, for the quantitative extraction of iron(III) from hydrochloric acid, demonstrating its potential in selective extraction processes (Gawali & Shinde, 1974).
2. Biochemical Research
In biochemical research, derivatives of 5-Chloro-4-methylpentanoic acid have been used to identify reactive groups in enzymes. Chalkley and Bloxham (1976) used 5-chloro-4-oxo[3,5-3H]pentanoic acid to study the reactivity of cysteine in rabbit muscle pyruvate kinase, contributing to our understanding of enzyme interactions and modifications (Chalkley & Bloxham, 1976).
3. Analytical Chemistry
Gracia-Moreno et al. (2015) developed a method to analyze derivatives of 4-methylpentanoic acid in wine and other alcoholic beverages. Their method, involving solid-phase extraction and gas chromatography, showcases the application of 5-Chloro-4-methylpentanoic acid in analytical chemistry for detecting and quantifying specific compounds in complex mixtures (Gracia-Moreno, Lopez, & Ferreira, 2015).
4. Synthesis of Organic Compounds
In the field of organic synthesis, 5-Chloro-4-methylpentanoic acid and its derivatives are valuable. Yuan (2006) synthesized 5-Amino-4-oxopentanoic acid hydrochloride, a compound related to 5-Chloro-4-methylpentanoic acid, demonstrating its utility in the synthesis of complex organic molecules (Yuan, 2006).
Eigenschaften
IUPAC Name |
5-chloro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYYVCGPHSLURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



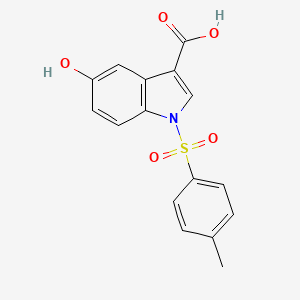
![Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate](/img/structure/B1473797.png)
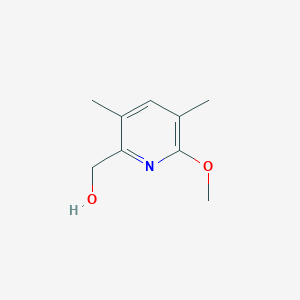
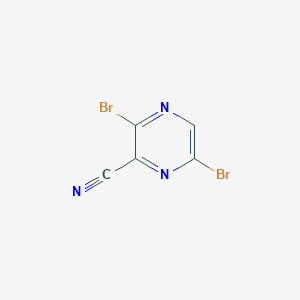
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)
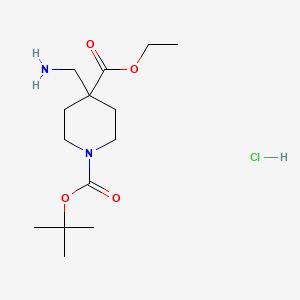
![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)
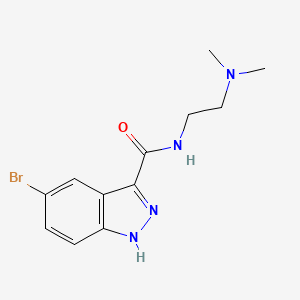
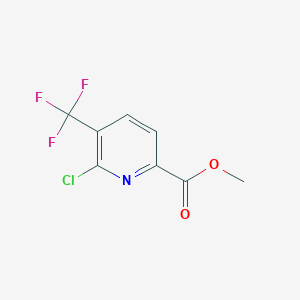
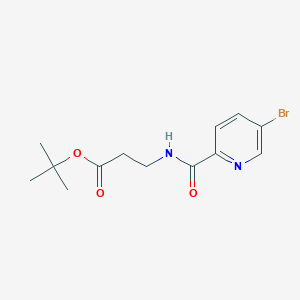
![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)
![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)
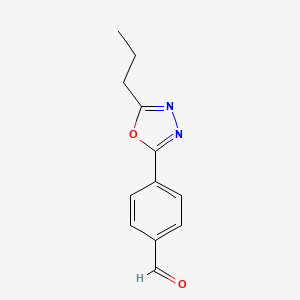
![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)